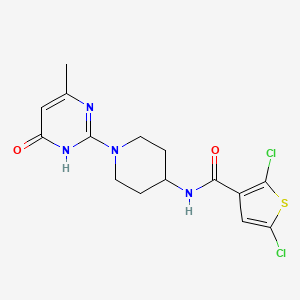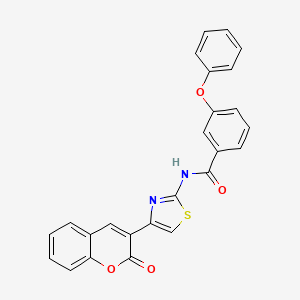
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide is a complex organic compound that combines the structural features of coumarin, thiazole, and benzamide. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. Coumarin derivatives are known for their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties . Thiazole derivatives also exhibit diverse biological activities, such as antibacterial, antifungal, and anti-inflammatory effects .
Preparation Methods
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Synthesis of 2-oxo-2H-chromen-3-yl thiazole: This step involves the reaction of 3-acetylcoumarin with thiourea to form the thiazole ring.
Formation of the benzamide derivative: The thiazole derivative is then reacted with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final compound.
Chemical Reactions Analysis
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the coumarin or thiazole rings.
Scientific Research Applications
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide involves its interaction with various molecular targets and pathways. The coumarin moiety is known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which are involved in various physiological processes . The thiazole ring may interact with proteins and enzymes, affecting their function and leading to biological effects such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxybenzamide can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds share the coumarin moiety and exhibit similar biological activities, such as antimicrobial and antioxidant effects.
Thiazole derivatives: These compounds contain the thiazole ring and are known for their diverse biological activities, including antibacterial and antifungal properties.
Benzamide derivatives: These compounds have the benzamide moiety and are studied for their potential as anticancer agents.
The uniqueness of this compound lies in its combination of these three structural features, which may result in synergistic biological activities and enhanced potency compared to individual coumarin, thiazole, or benzamide derivatives.
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O4S/c28-23(17-8-6-11-19(13-17)30-18-9-2-1-3-10-18)27-25-26-21(15-32-25)20-14-16-7-4-5-12-22(16)31-24(20)29/h1-15H,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQFHPSYNBOILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
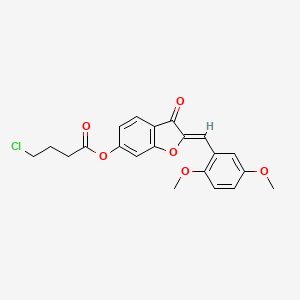
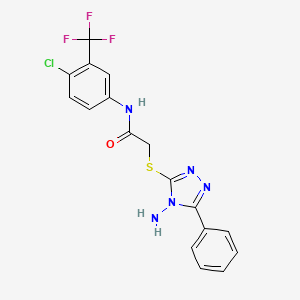
![2-Acetamido-N-[cyano-(4-ethylphenyl)methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2797229.png)
![1,7-dimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2797230.png)
![4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone](/img/structure/B2797231.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2797232.png)
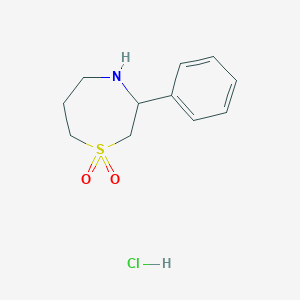
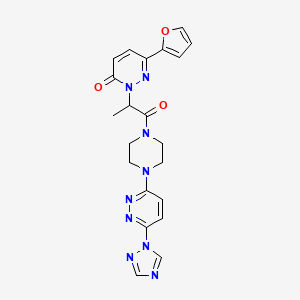

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2797239.png)
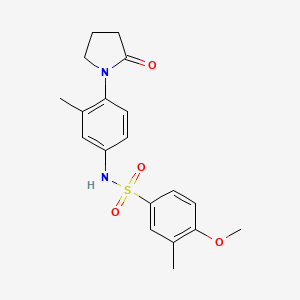
![2-[3-(octyloxy)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2797242.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2797243.png)
